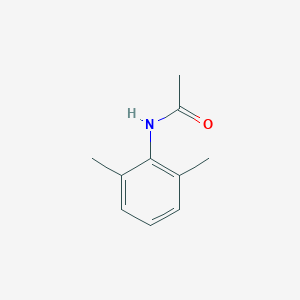

N-(2,6-Dimethylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-5-4-6-8(2)10(7)11-9(3)12/h4-6H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPTXWYBRKRZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062244 | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-53-0 | |

| Record name | N-(2,6-Dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-2,6-xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,6-Dimethylphenyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(2,6-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dimethylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYL-2,6-XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68GZI4J9FM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-(2,6-Dimethylphenyl)acetamide

The most common and direct method for synthesizing this compound involves the acylation of 2,6-dimethylaniline (B139824). This reaction introduces an acetyl group to the nitrogen atom of the aniline (B41778) derivative.

Acylation of 2,6-dimethylaniline can be effectively carried out using different acetylating agents, primarily acetyl chloride and acetic anhydride (B1165640). smolecule.com The choice of reagent often depends on the desired scale, reaction conditions, and cost considerations.

The reaction of 2,6-dimethylaniline with acetyl chloride (or the closely related chloroacetyl chloride) is a widely used method for producing this compound and its derivatives. acs.orgbrainly.comcerritos.edu This electrophilic acyl substitution involves the nucleophilic attack of the amine group on the carbonyl carbon of the highly reactive acetyl chloride. brainly.comumass.edu The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. google.com Common solvents for this reaction include glacial acetic acid or ether. cerritos.eduumass.edu

A typical laboratory procedure involves dissolving 2,6-dimethylaniline in a suitable solvent like glacial acetic acid and then adding acetyl chloride. cerritos.eduumass.edu A base, such as sodium acetate (B1210297), is often added to the reaction mixture. cerritos.eduumass.edu The reaction can be warmed to facilitate completion, after which the product is typically isolated by precipitation upon addition of water, followed by filtration. cerritos.edu

Acetic anhydride serves as a less reactive but effective alternative to acetyl chloride for the acylation of 2,6-dimethylaniline. smolecule.comprepchem.com This method is often preferred for larger scale operations due to the reduced corrosivity (B1173158) of the reagent and the formation of acetic acid as a byproduct, which is easier to handle than hydrogen chloride gas. The reaction typically requires heating the mixture of 2,6-dimethylaniline and excess acetic anhydride, sometimes under solvent-free conditions.

The synthesis can be performed by heating 2,6-dimethylaniline with an excess of acetic anhydride (typically 1.5 to 2.0 equivalents) at temperatures ranging from 120–140°C for several hours. The resulting this compound can then be purified, for example, by vacuum distillation or aqueous washes.

Optimization of Reaction Conditions and Process Parameters

To enhance the efficiency, cost-effectiveness, and safety of this compound synthesis, significant research has focused on optimizing reaction conditions.

The choice of catalyst and solvent plays a crucial role in the acylation of 2,6-dimethylaniline. In acetic anhydride-mediated synthesis, catalysts such as sulfuric acid or zinc chloride (in amounts of 1–5 mol%) can be used to accelerate the reaction, leading to yields greater than 85%. For acetyl chloride reactions, the solvent choice is critical. While solvents like ether can be used, using glacial acetic acid in combination with sodium acetate serves a dual purpose: the acetic acid acts as a solvent, and the sodium acetate buffers the hydrochloric acid produced during the reaction. cerritos.eduumass.edu In some syntheses of related compounds, a base like triethylamine (B128534) is used in a solvent such as dichloromethane (B109758) to scavenge the HCl byproduct. semanticscholar.org

Table 1: Comparison of Synthetic Methods for this compound

| Parameter | Acetyl Chloride Method | Acetic Anhydride Method |

|---|---|---|

| Yield (%) | 75–85 | 80–90 |

| Reaction Time (h) | 2–4 | 4–6 |

| Purity (%) | >95 | >97 |

| Byproduct | HCl gas | Acetic acid |

This data is a comparative analysis based on typical laboratory-scale syntheses.

On an industrial scale, the synthesis of this compound and its derivatives prioritizes efficiency, safety, and cost. google.com This has led to the development of processes that are more suitable for large reactors and minimize waste. google.comacs.org One significant advancement is the adoption of continuous flow reactors. rsc.org

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat transfer, improved safety with smaller reaction volumes at any given time, and reduced reaction times. rsc.orgrsc.org For instance, a patented continuous process describes feeding 2,6-dimethylaniline and acetyl chloride into a reactor at 100°C, which achieves a 92% conversion with minimal byproducts. Another study on the synthesis of a related compound, lidocaine (B1675312), from a derivative of this compound, demonstrated successful optimization and scale-up using continuous flow technology, highlighting the potential for producing kilograms of product per day. semanticscholar.orgrsc.org These systems allow for rapid screening of reaction conditions, such as temperature and residence time, to quickly determine the optimal parameters for high yield and purity. rsc.org For large-scale production, solvent recycling through methods like fractional distillation is also a key strategy to reduce material costs.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-Dimethylaniline |

| Acetyl chloride |

| Acetic anhydride |

| Chloroacetyl chloride |

| Hydrochloric acid |

| Sodium acetate |

| Acetic acid |

| Sulfuric acid |

| Zinc chloride |

| Triethylamine |

| Dichloromethane |

| Ether |

Derivatization Strategies and Analogue Synthesis

Derivatization of this compound is a key strategy for creating a library of related compounds. These strategies primarily involve halogenation of the acetamide (B32628) group and various substitutions on the nitrogen atom and its associated side-chain.

Halogenation of the acetyl group is a common first step in the synthesis of many functionalized derivatives. This process introduces a reactive handle for further chemical modifications.

The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide is a well-established and fundamental reaction. muni.cz It is typically achieved through the acylation of 2,6-dimethylaniline with chloroacetyl chloride. prepchem.comprepchem.com The reaction is often carried out in the presence of a base, such as sodium bicarbonate or sodium acetate, to neutralize the hydrochloric acid byproduct. muni.cz Various solvents can be used, including ether, 1,2-dichloroethylene, and glacial acetic acid. muni.czprepchem.com For instance, one method involves dissolving 2,6-dimethylaniline in a mixture of ether and saturated aqueous sodium bicarbonate, followed by the dropwise addition of chloroacetyl chloride at a low temperature. Another approach utilizes 1,2-dichloroethylene as the solvent with an aqueous sodium hydroxide (B78521) solution. prepchem.com The resulting product, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is a key intermediate for synthesizing numerous other compounds. muni.czresearchgate.net

Following a similar synthetic logic, dichloroacetamide and trichloroacetamide (B1219227) analogues of this compound can be prepared. The synthesis of N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide involves the reaction of 2,6-dimethylaniline with dichloroacetyl chloride. analyticachemie.ineurjchem.comnih.gov Likewise, trichloroacetamide derivatives can be formed, such as in the case of 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;2,2,2-trichloroethane-1,1-diol, which incorporates a trichlorinated component. nih.gov These syntheses expand the range of halogenated intermediates available for further chemical exploration.

The introduction of various functional groups onto the nitrogen atom or the acetamide side-chain is a pivotal strategy for creating diverse chemical entities with potentially enhanced properties.

A significant class of derivatives is formed by the nucleophilic substitution of the chlorine atom in 2-Chloro-N-(2,6-dimethylphenyl)acetamide with various amines. This reaction is the cornerstone for the synthesis of many local anesthetics and other pharmacologically active molecules. muni.czchemicalbook.com

Diethylamino Derivatives: The reaction of 2-Chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine (B46881) yields 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, famously known as Lidocaine. muni.czgoogle.com This synthesis is typically performed by refluxing the reactants in a solvent like toluene. muni.cz

Dimethylamino Derivatives: Similarly, reacting the chloro-intermediate with dimethylamine (B145610) produces 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. vulcanchem.comsmolecule.comnih.gov

Piperazinyl Derivatives: The synthesis of N-(2,6-dimethylphenyl)-2-(1-piperazinyl)acetamide is achieved by reacting 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine (B1678402). google.comgoogle.comacs.orgepo.org Various methods have been developed to control the reaction and minimize the formation of undesired bis-alkylated products, such as using piperazine monohydrochloride or specific molar ratios of reactants in solvents like absolute ethanol (B145695) or water with HCl. google.comacs.org

The core structure of this compound can also be modified by introducing alkyl and methoxy (B1213986) groups, leading to a range of analogues with varied electronic and steric properties. The synthesis of these compounds can involve starting with appropriately substituted anilines or phenols. For example, N-(2,3-dimethylphenyl) and N-(2-ethoxyphenyl) bromoacetamide derivatives have been synthesized. who.int Research has also explored the synthesis of N-(2,6-dimethylphenyl)-N-methyl-2-pyrrolidinecarboxamide, which involves methylation of the amide nitrogen. acs.org Furthermore, methoxy-substituted analogues have been investigated, with studies showing the synthesis of compounds like 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues, where methoxy-substituted phenyl rings are incorporated. nih.gov

Interactive Data Tables

Table 1: Synthetic Derivatives of this compound and their Precursors

| Derivative Name | Precursor 1 | Precursor 2 |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | 2,6-Dimethylaniline | Chloroacetyl chloride |

| N-(2,6-Dimethylphenyl)-2,2-dichloroacetamide | 2,6-Dimethylaniline | Dichloroacetyl chloride |

| 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Diethylamine |

| 2-(Dimethylamino)-N-(2,6-dimethylphenyl)acetamide | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Dimethylamine |

| N-(2,6-Dimethylphenyl)-2-(1-piperazinyl)acetamide | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Piperazine |

N-Substitution and Side-Chain Modifications

Hydroxylated and Fluorinated Derivatives

The synthesis of hydroxylated and fluorinated derivatives of this compound is a key area of research for modifying its physicochemical and biological properties. These modifications can influence factors such as solubility, metabolic stability, and target-binding affinity.

Hydroxylated Derivatives:

Hydroxylation of the this compound scaffold can occur at various positions, leading to distinct compounds with unique characteristics. One direct approach is the introduction of a hydroxyl group on the acetyl moiety, resulting in N-(2,6-dimethylphenyl)-2-hydroxyacetamide.

Another strategy involves introducing a hydroxyl group on the nitrogen atom of the amide. For instance, N-hydroxylated derivatives can be synthesized. Oxidation using reagents like (diacetoxyiodo)benzene (B116549) (PIDA) in methanol (B129727) can yield α-hydroxylated derivatives. A related compound, N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, is synthesized through the condensation reaction of 4-hydroxypiperidine (B117109) with a derivative of this compound. This reaction typically employs a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Fluorinated Derivatives:

Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and alter electronic properties. The synthesis of fluorinated analogues of this compound often begins with a fluorinated starting material. For example, the synthesis of 2-(diethylamino)-N-(4-fluoro-2,6-dimethylphenyl)acetamide involves a multi-step process that starts with a fluorinated aniline derivative. A general synthetic route might include nitration of a fluorinated phenyl ring, followed by reduction of the nitro group to an amine, and subsequent acylation and amination steps.

Table 1: Synthesis of Hydroxylated and Fluorinated Derivatives

| Derivative Name | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| N-(2,6-dimethylphenyl)-2-hydroxyacetamide | 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Hydrolysis | simsonpharma.com |

| N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide | 4-hydroxypiperidine, this compound derivative | N,N'-dicyclohexylcarbodiimide (DCC) | smolecule.com |

| 2-(diethylamino)-N-(4-fluoro-2,6-dimethylphenyl)acetamide | 4-Fluoro-2,6-dimethylaniline | Acetic acid anhydride, nitric acid; Raney nickel, Hydrogenation | chemicalbook.com |

Synthesis of Impurities and Related Compounds for Reference Standards

The synthesis and characterization of impurities and related compounds are critical for the quality control of pharmaceuticals. This compound itself is a known impurity (Impurity C) in lidocaine hydrochloride formulations. lgcstandards.com Furthermore, it serves as a crucial starting material for the synthesis of other significant impurities found in active pharmaceutical ingredients (APIs) like lidocaine and ranolazine (B828). The availability of high-purity reference standards for these impurities is essential for their accurate identification and quantification in drug products.

A key precursor for many of these impurities is 2-chloro-N-(2,6-dimethylphenyl)acetamide , which is designated as Lidocaine Related Compound H and Ranolazine Related Compound B. sigmaaldrich.compnrjournal.com Its synthesis is a foundational step, typically achieved by reacting 2,6-dimethylaniline with chloroacetyl chloride in a suitable solvent like dichloromethane, often in the presence of a base such as sodium carbonate to neutralize the hydrochloric acid byproduct. sciencepublishinggroup.com

From this chlorinated intermediate, various other impurities can be synthesized. For example, N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (Ranolazine Related Compound C) is prepared by the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with piperazine. simsonpharma.comsciencepublishinggroup.comcwsabroad.com The reaction conditions, such as the stoichiometry of piperazine, can be controlled to minimize the formation of dimer impurities. google.com

Another documented impurity is the ranolazine ether dimer, 2,2'-((oxybis(2-hydroxypropane-3,1-diyl))bis(piperazine-4,1-diyl))bis(this compound) . Its complex synthesis involves multiple steps, including the condensation of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide with an epoxide, highlighting the intricate pathways through which process-related impurities can form. sciencepublishinggroup.com

The development of robust analytical methods, such as LC-MS/MS, relies on the availability of these synthesized reference standards to ensure the purity and safety of the final drug product. pnrjournal.com

Metabolism, Toxicology, and Environmental Fate Research

Metabolic Pathways of N-(2,6-Dimethylphenyl)acetamide and Derivatives

The metabolic transformation of this compound is crucial for understanding its biological activity and persistence. It is recognized both as a parent compound and, more frequently, as a core molecular structure resulting from the breakdown of other complex chemicals.

The metabolism of compounds containing the this compound structure can proceed through several pathways. Hydrolysis of the amide bond is a primary metabolic route, which would yield 2,6-dimethylaniline (B139824). Further transformations on the acetyl group are also documented, particularly when the parent compound is a more complex molecule. Key identified metabolites include hydroxylated and methoxylated derivatives. For instance, N-(2,6-Dimethylphenyl)-2-hydroxyacetamide and N-(2,6-Dimethylphenyl)-2-methoxyacetamide are known transformation products. nih.govnih.gov

A significant area of research has identified this compound derivatives as environmental metabolites of phenylamide fungicides. Specifically, N-(2,6-dimethylphenyl)-2-hydroxyacetamide (CGA37734) and N-(2,6-dimethylphenyl)-2-methoxyacetamide (CGA67868) are recognized as environmental transformation products of the widely used agrochemicals metalaxyl (B1676325) and its enantiomerically pure form, Metalaxyl-M. nih.govnih.gov This metabolic link is critical for environmental monitoring and understanding the lifecycle of these agricultural products.

Interactive Table 1: this compound Derivatives as Agrochemical Metabolites

| Parent Agrochemical | Metabolite Name | Metabolite Identifier | Reference |

| Metalaxyl | N-(2,6-Dimethylphenyl)-2-methoxyacetamide | CGA 67868 | nih.gov |

| Metalaxyl-M | N-(2,6-Dimethylphenyl)-2-methoxyacetamide | CGA 67868 | nih.gov |

| Metalaxyl-M | N-(2,6-Dimethylphenyl)-2-hydroxyacetamide | CGA37734 | nih.gov |

Toxicological Assessment and Mechanistic Research

The toxicological profile of this compound is intrinsically linked to its metabolites. The primary focus of mechanistic research has been on the genotoxic and carcinogenic potential of 2,6-dimethylaniline, a key metabolic product.

Research into the cellular effects of this compound's metabolites has elucidated specific mechanisms of toxicity. Studies on 2,6-dimethylaniline (2,6-DMA), a presumed metabolite, and its hydroxylated derivatives have shown the intracellular production of reactive oxygen species (ROS). researchgate.net The generation of ROS is a significant mechanism of cellular damage, leading to oxidative stress, which can harm cellular components like DNA, proteins, and lipids. This process is believed to be a key contributor to the mutagenic action of these compounds. researchgate.net

While the metabolites of this compound are known to undergo metabolic processing in the liver, specific research detailing organ-specific toxicity, including hepatic concerns, for the parent compound is not extensively documented in the reviewed literature. The main focus remains on the genotoxic mechanisms of its metabolites.

The potential for this compound and its derivatives to cause genetic mutations and cancer has been a subject of investigation, yielding varied results depending on the specific compound tested.

Genotoxicity: The metabolite 2,6-dimethylaniline (2,6-DMA) and its N-hydroxy derivatives have been shown to induce DNA strand breaks in a dose-dependent manner in cultured mammalian cells, as demonstrated by the comet assay. researchgate.net The primary mechanism is suggested to be the generation of reactive oxygen species rather than the formation of covalent DNA adducts. researchgate.net Mutations observed were predominantly G:C to A:T and A:T to G:C transitions. researchgate.net

Carcinogenicity: A long-term oncogenicity study was conducted on nefiracetam (B1678012), a more complex derivative molecule incorporating the this compound structure. In this two-year study, nefiracetam was administered to rats and mice. The results showed no evidence of an oncogenic or carcinogenic effect. nih.gov Furthermore, safety data sheets for related compounds like 2-Chloro-N-(2,6-dimethylphenyl)acetamide note that it has not been classified as a carcinogen by agencies such as IARC, NTP, or ACGIH. chemicalbook.comaaronchem.com

Interactive Table 2: Summary of Toxicological Research Findings

| Compound / Derivative | Finding | Assay / Study Type | Reference |

| 2,6-Dimethylaniline (Metabolite) | Induces intracellular reactive oxygen species (ROS). | Cellular assays | researchgate.net |

| 2,6-Dimethylaniline (Metabolite) | Causes DNA strand breaks in a dose-dependent manner. | Comet assay | researchgate.net |

| Nefiracetam (Derivative) | No evidence of an oncogenic effect. | 24-month bioassay in rats and mice | nih.gov |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Derivative) | Not classified as a carcinogen. | Agency listings (IARC, NTP, ACGIH) | chemicalbook.comaaronchem.com |

Environmental Behavior and Biodegradation

This compound is recognized as an environmental transformation product of several widely used pesticides, including the fungicide metalaxyl and various chloroacetamide herbicides. smolecule.comnih.gov Its behavior in the environment is intrinsically linked to the degradation of these parent compounds.

Persistence and Degradation in Environmental Matrices (e.g., Soil)

The persistence of this compound and its analogs in soil is a critical aspect of their environmental fate. As metabolites, their formation and subsequent breakdown are governed by the degradation kinetics of the parent herbicides and fungicides.

Research indicates that this compound's precursor, the fungicide metalaxyl, dissipates in soil with a half-life ranging from 14 to 56 days under field conditions. epa.gov The primary degradation pathways for metalaxyl include aerobic soil metabolism. epa.gov Similarly, the herbicide metazachlor, which degrades into the related compound 2-chloro-N-(2,6-dimethylphenyl)acetamide, has a half-life of 1 to 3 months in the top 10 cm of soil. cambridge.org

The degradation of these parent compounds can lead to the formation of acetamide (B32628) metabolites. For instance, studies on the herbicide butachlor (B1668075) show its degradation can produce 2-chloro-N-(2,6-dimethylphenyl)acetamide. nih.govmdpi.com While the parent compound may be effectively degraded by soil microorganisms, the resulting acetamide metabolite can exhibit greater persistence. In one study, Rhodococcus sp. strain B1 completely degraded butachlor but could not further break down the 2-chloro-N-(2,6-dimethylphenyl)acetamide formed.

Environmental factors significantly influence the persistence of these acetamide compounds. Studies have shown that soil pH and organic matter content can affect their degradation rates and bioavailability. smolecule.com The amide bond of N-(2,6-Dimethylphenyl)-2-methoxyacetamide, a related compound, undergoes hydrolysis with a half-life of 14–28 days at a neutral pH of 7.

Table 1: Degradation Half-Life of Parent Compounds Leading to Acetamide Metabolites in Soil

| Compound | Half-Life in Soil | Environmental Condition |

|---|---|---|

| Metalaxyl | 14 to 56 days | Field Conditions |

| Metazachlor | 1 to 3 months | 0-10 cm soil layer |

| Metalaxyl | ~40 days | Aerobic soil metabolism |

Microbial Degradation Studies and Resistance

Microbial activity is the primary driver of this compound's formation and degradation in the environment. Various bacterial and fungal strains have been identified that can metabolize parent pesticides, leading to acetamide intermediates.

A bacterial strain identified as Paracoccus sp. FLY-8, isolated from rice field soil, was found to degrade several chloroacetamide herbicides. nih.gov Its degradation pathway for butachlor involves N-dealkylation to form 2-chloro-N-(2,6-dimethylphenyl)acetamide, which is then transformed into 2,6-diethylaniline (B152787) and further mineralized. nih.gov In contrast, some microbial systems demonstrate resistance in degrading this metabolite. For example, Rhodococcus sp. strain B1 degrades butachlor but leads to the accumulation of 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Syntrophic relationships between microbial species can also play a crucial role. A study isolated two bacterial strains, Mycobacterium sp. J7A and Sphingobium sp. J7B, which work together to degrade butachlor. oup.com Mycobacterium sp. J7A degrades butachlor into 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA), which it cannot break down further. However, Sphingobium sp. J7B can then utilize and completely degrade the CDEPA intermediate. oup.com

In rhizosphere systems, which are rich in microbial populations, the degradation of the fungicide mefenoxam (the R-enantiomer of metalaxyl) was observed. nih.gov This process yielded N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine as the primary degradation product, but also detected this compound in lesser amounts. nih.gov Pure cultures of Pseudomonas fluorescens and Chrysobacterium indologenes isolated from this system were capable of degrading the parent fungicide. nih.gov

Table 2: Microorganisms Involved in the Transformation of Parent Compounds to Acetamide Metabolites

| Microorganism(s) | Parent Compound | Resulting Acetamide Metabolite | Finding |

|---|---|---|---|

| Paracoccus sp. FLY-8 | Butachlor | 2-chloro-N-(2,6-dimethylphenyl)acetamide | Metabolite is further degraded. nih.gov |

| Rhodococcus sp. strain B1 | Butachlor | 2-chloro-N-(2,6-dimethylphenyl)acetamide | Metabolite is resistant to further degradation by this strain. |

| Mycobacterium sp. J7A & Sphingobium sp. J7B | Butachlor | 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA) | Syntrophic degradation: J7A produces CDEPA, which is then degraded by J7B. oup.com |

| Pseudomonas fluorescens & Chrysobacterium indologenes | Mefenoxam | This compound | Detected as a minor degradation product in a rhizosphere system. nih.gov |

Enantioselective Degradation in the Environment

This compound itself is not a chiral compound. However, its formation in the environment is often the result of the degradation of chiral pesticides like metalaxyl. The environmental degradation of these parent compounds can be enantioselective, meaning that one enantiomer (a non-superimposable mirror image form of a molecule) degrades faster than the other.

Metalaxyl is a racemic mixture of an R- and S-enantiomer, with the fungicidal activity primarily attributed to the R-enantiomer. nih.gov Studies have shown that the degradation of metalaxyl in soil is often enantioselective, with the biologically active R-enantiomer typically degrading faster than the inactive S-enantiomer. nih.gov This preferential degradation is primarily mediated by soil microbes and can be influenced by soil properties, most notably pH. researchgate.netresearchgate.net Research has demonstrated that liming a "non-enantioselective" soil can induce preferential degradation of the R-enantiomer, while acidification can cause the S-enantiomer to degrade more rapidly. researchgate.net

This enantioselectivity applies to the degradation pathways that lead to metabolites, including the processes that ultimately form this compound. The conversion of metalaxyl to its primary acid metabolite, N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine, also proceeds with retention of its chiral configuration and can exhibit enantioselectivity. nih.govresearchgate.net Importantly, studies have confirmed that there is no interconversion (racemization) of the R- and S-enantiomers of metalaxyl in soil. nih.govresearchgate.net Therefore, the environmental presence of this compound as a metabolite is linked to the enantioselective biological processes acting upon its chiral precursors.

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Techniques for Compound Analysis

Chromatographic methods are essential for separating and quantifying the components of a mixture. In the context of N-(2,6-dimethylphenyl)acetamide, techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful technique for the separation, identification, and quantification of compounds. The development and validation of an HPLC method for this compound and its related substances are critical for quality control in pharmaceutical and chemical research. caymanchem.commdpi.com

Method development typically involves the optimization of several parameters to achieve good separation and resolution of the analyte from any impurities. Key considerations include the choice of the stationary phase (the column), the mobile phase composition, flow rate, and detector wavelength. For instance, a reversed-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer solution. nih.govanalis.com.my The pH of the mobile phase can also be adjusted to optimize the separation. nih.gov

Validation of the developed HPLC method is crucial to ensure its reliability and reproducibility. mdpi.comanalis.com.my This process involves assessing several parameters as per guidelines from the International Conference on Harmonisation (ICH). analis.com.my

Key Validation Parameters for HPLC Methods:

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interfering peaks at the retention time of the analyte. analis.com.my |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A correlation coefficient (r²) of ≥0.999. nih.govtsijournals.com |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (RSD%) values are typically required to be less than 2%. nih.govanalis.com.my |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Often expressed as percent recovery, which should be within a specified range (e.g., 90-110%). analis.com.mytsijournals.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Determined based on signal-to-noise ratio or other statistical methods. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio or other statistical methods. |

A study on the determination of lidocaine (B1675312) and its degradation impurities, which include this compound derivatives, utilized a validated gradient stability-indicating UPLC method. caymanchem.com Another study developed and validated an HPLC method for quantifying docetaxel (B913) in a nanoemulsion, demonstrating the broad applicability of these principles. analis.com.my

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds. In the analysis of this compound, GC-MS can be used to confirm its molecular weight and fragmentation pattern, which aids in its structural confirmation. nist.gov

The NIST WebBook provides mass spectrum data for this compound, showing its electron ionization (EI) fragmentation pattern. nist.gov This information is crucial for identifying the compound in complex mixtures. GC-MS is also employed in impurity profiling of related pharmaceutical compounds, where it can detect and identify trace-level impurities. caymanchem.com For instance, a study on drug impurity profiling utilized capillary electrophoresis/mass spectrometry, a related technique, to analyze lidocaine and its impurities. caymanchem.com

Enantiomeric Purity Assessment in Chiral Derivatives

While this compound itself is not chiral, some of its derivatives can be. For these chiral derivatives, assessing enantiomeric purity is critical, especially in pharmaceutical applications where different enantiomers can have vastly different biological activities.

Chiral chromatography, particularly chiral HPLC, is a common method for separating and quantifying enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Another innovative approach for determining enantiomeric purity is through NMR spectroscopy by observing the Self-Induced Diastereomeric Anisochronism (SIDA) effect. nih.gov This phenomenon, observed in certain chiral molecules, allows for the direct determination of enantiomeric ratios by NMR without the need for a chiral resolving agent. nih.gov Studies have shown that for some chiral amine derivatives, the accuracy of this NMR-based method is comparable to that of traditional chiral HPLC analysis. nih.gov This approach can be particularly useful for the rapid analysis of reaction mixtures to determine both conversion and enantiomeric purity simultaneously. nih.gov

Spectroscopic and Crystallographic Studies

Spectroscopic and crystallographic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.comchemicalbook.com

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methyl protons on the phenyl ring, the acetyl methyl protons, and the amide proton. chemicalbook.com The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a complete picture of the proton framework of the molecule. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. chemicalbook.com

Practical strategies for structural elucidation using NMR involve a systematic analysis of the spectra to piece together the molecular structure. semanticscholar.org

Hypothetical ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 3H | Aromatic CH |

| ~2.2 | Singlet | 6H | Ar-CH₃ |

| ~2.1 | Singlet | 3H | COCH₃ |

| ~7.5 (broad) | Singlet | 1H | NH |

Note: This is a hypothetical representation. Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. chemicalbook.comnist.gov The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional groups.

The NIST WebBook provides a gas-phase IR spectrum for this compound. nist.gov Key absorptions in the IR spectrum would include:

N-H stretch: A sharp peak typically in the region of 3300-3500 cm⁻¹.

C=O stretch (Amide I band): A strong absorption usually found between 1630 and 1680 cm⁻¹.

Aromatic C-H stretch: Signals appearing above 3000 cm⁻¹.

Aliphatic C-H stretch: Signals appearing just below 3000 cm⁻¹.

Aromatic C=C bends: Peaks in the 1450-1600 cm⁻¹ region.

N-H bend (Amide II band): An absorption around 1550 cm⁻¹.

The persistence of these characteristic IR absorption bands allows for the direct interpretation of the chemical structure. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The compound, with the chemical formula C₁₀H₁₃NO, has a molecular weight of approximately 163.22 g/mol and a monoisotopic mass of 163.09972 Da. nist.govresearchgate.net Electron ionization (EI) mass spectrometry is one method used to analyze this compound. nist.gov

In more advanced applications, predicted collision cross-section (CCS) values can be calculated for various adducts of the molecule. These values are important in ion mobility-mass spectrometry, providing an additional layer of characterization based on the ion's size and shape. The predicted CCS values for protonated, sodiated, and other adducts of this compound offer valuable data for its identification in complex matrices. researchgate.net For instance, the protonated molecule ([M+H]⁺) is predicted to have a CCS of 135.2 Ų. researchgate.net

Detailed fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) helps in confirming the structure by breaking the molecule into smaller, identifiable fragments. While specific fragmentation patterns for this compound are not extensively detailed in the provided search results, analysis of related structures suggests that cleavage of the amide bond and fragmentation of the dimethylphenyl group would be expected pathways.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 164.10700 | 135.2 |

| [M+Na]⁺ | 186.08894 | 147.7 |

| [M+NH₄]⁺ | 181.13354 | 143.8 |

| [M+K]⁺ | 202.06288 | 141.4 |

| [M-H]⁻ | 162.09244 | 138.0 |

| [M]⁺ | 163.09917 | 137.7 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement of this compound in its solid state. A study conducted at room temperature (299 K) determined that the compound crystallizes in the orthorhombic space group Pbca. researchgate.net This is in contrast to a low-temperature (173 K) structure which was found to crystallize in the monoclinic P2₁/n space group, indicating a temperature-dependent phase difference. researchgate.net

The molecular structure reveals important details about its conformation and intermolecular forces. In the crystal lattice, molecules of this compound are linked into chains that run along the a-axis. researchgate.net This supramolecular assembly is stabilized by intermolecular N—H···O hydrogen bonds, a common and significant interaction in amide-containing compounds. researchgate.net This hydrogen bonding involves the amide hydrogen atom acting as a donor and the carbonyl oxygen atom acting as an acceptor, linking the molecules head-to-tail. The geometry of the amide group and its orientation relative to the dimethylphenyl ring are key structural features defined by this technique.

| Parameter | Value |

|---|---|

| Empirical formula | C₁₀H₁₃NO |

| Formula weight | 163.21 |

| Temperature | 299(2) K |

| Wavelength | 1.54180 Å (Cu Kα) |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| Unit cell dimensions | a = 9.145(1) Å b = 13.215(1) Å c = 15.993(1) Å |

| Volume | 1932.8(3) ų |

| Z (Molecules per unit cell) | 8 |

| Calculated density | 1.122 Mg/m³ |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

The electrochemical behavior of this compound, particularly its redox properties as studied by techniques such as cyclic voltammetry, is not extensively documented in the scientific literature based on the conducted searches. This area appears to be a subject of limited investigation for this specific compound.

However, research into the electrochemical properties of closely related derivatives has been performed. For instance, studies on 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide have utilized cyclic voltammetry to investigate its current-potential curves and understand its redox behavior. researchgate.net Such analyses on derivatives can provide insights into how the core N-phenylacetamide structure behaves under electrochemical conditions and how different functional groups influence these properties. The investigation of the parent compound, this compound, would be necessary to establish a baseline for its electrochemical signature.

Broader Research Implications and Future Trajectories

Applications in Advanced Organic Synthesis Research

N-(2,6-Dimethylphenyl)acetamide is a key intermediate in a variety of advanced organic synthesis applications. Its structural simplicity and reactivity make it an ideal starting material for creating more complex molecules.

One of the primary uses of this compound is in the synthesis of pharmaceutical compounds. It is a crucial precursor in the production of Ranolazine (B828), a drug used to treat chronic angina. The synthesis involves multiple steps where this acetamide (B32628) derivative plays a central role. Furthermore, it is utilized in creating derivatives with potential anti-mycobacterial properties for combating Mycobacterium tuberculosis. researchgate.net

The compound also serves as a scaffold for developing local anesthetics and antiarrhythmic drugs. Its derivatives, such as 2-Chloro-N-(2,6-dimethylphenyl)acetamide, are instrumental in synthesizing molecules like Lidocaine (B1675312). nih.gov The chloro-substitution enhances the electrophilicity, which facilitates nucleophilic displacement reactions, a key step in drug synthesis.

Recent research has also highlighted its role in the development of novel heterocyclic compounds through three-component heterocyclization reactions. These studies have revealed that substituent effects can significantly influence reaction pathways, opening new avenues for synthetic applications.

Development of Novel Therapeutic Agents

The structural framework of this compound is a valuable asset in the quest for new therapeutic agents. Its derivatives have shown promise in a variety of pharmacological areas.

A notable application is in the development of drugs targeting cardiac conditions. For instance, a derivative, 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide L-glutamate, has been investigated as a long-acting antiarrhythmic agent. Additionally, the compound is a key intermediate in the synthesis of Ranolazine, which functions as a late sodium current inhibitor to alleviate cardiac muscle calcium overload during ischemic events.

Beyond cardiovascular applications, derivatives of this compound have been explored for their potential as analgesic, antidepressant, and anticonvulsant agents. smolecule.com One such derivative, N-(2,6-dimethylphenyl)-2-(4-hydroxypiperidin-1-yl)acetamide, has demonstrated these effects by binding to the mu-opioid receptor in the central nervous system. smolecule.com Furthermore, research into compounds like N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384) has indicated cognitive-enhancing abilities. nih.gov

The versatility of the this compound scaffold is further evidenced by the synthesis of derivatives with antimicrobial properties. researchgate.net Sulfonamide and alkylated piperazine (B1678402) derivatives have shown significant antibacterial, antifungal, and anthelmintic activities. researchgate.net

Strategies for Sustainable Use in Agrochemical Research

In the field of agrochemical research, this compound and its derivatives are recognized for their fungicidal properties. A key derivative, N-(2,6-Dimethylphenyl)-2-methoxyacetamide, is a vital component in the synthesis of the fungicide Metalaxyl-M. smolecule.com This compound acts by inhibiting RNA synthesis in fungi, thereby preventing their growth. smolecule.com

Research is also focused on the environmental fate of these compounds. N-(2,6-Dimethylphenyl)-2-methoxyacetamide has been identified as a transformation product of the fungicide metalaxyl (B1676325), and its presence in soil and water is being studied to understand its persistence and bioavailability. smolecule.com

Furthermore, derivatives like Dimethachlor, which is 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide, are used as herbicides targeting grass weeds. Another compound, CGA 24704, which has a similar structure, is used as an insecticide and fungicide. ontosight.ai The development of such agrochemicals requires careful management to minimize risks to non-target organisms and the environment. ontosight.ai

Emerging Research Areas and Unexplored Potential

The future of this compound research is bright, with several emerging areas and unexplored potentials. Continued investigation into its derivatives could lead to the discovery of new therapeutic agents with enhanced efficacy and safety profiles.

Further research into the pharmacokinetics of its derivatives, including their absorption, distribution, metabolism, and excretion (ADME), will be crucial for their development as therapeutic agents. ontosight.ai High-throughput screening assays could also be used to identify new biological targets for these compounds. ontosight.ai

The synthesis of novel derivatives continues to be a promising area. For example, the creation of 2-azido-N-(2,6-dimethylphenyl)acetamide opens up possibilities for its use in 1,3-dipolar cycloaddition reactions to form triazoles and triazolines, which are important heterocyclic structures in medicinal chemistry. iucr.org

The exploration of this compound and its derivatives in materials science and other industrial applications remains a largely untapped field. Its stable chemical structure and potential for functionalization make it a candidate for the development of new polymers and specialty chemicals.

Q & A

Q. What are the common synthetic routes for preparing N-(2,6-Dimethylphenyl)acetamide in laboratory settings?

Methodological Answer: The compound is typically synthesized via acylation of 2,6-dimethylaniline using acetyl chloride or acetic anhydride under basic conditions. For example, coupling 2,6-dimethylaniline with diphenylacetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a carbodiimide coupling agent in dichloromethane, followed by purification via extraction and crystallization . Alternative routes involve direct acetylation of the amine group using acetic anhydride in the presence of a base like triethylamine to neutralize HCl byproducts .

Q. What spectroscopic techniques are employed to characterize this compound?

Methodological Answer:

- 1H and 13C NMR : Confirm the presence of the acetamide group (e.g., carbonyl resonance at ~168 ppm in 13C NMR) and methyl/methylene protons on the aromatic ring .

- IR Spectroscopy : Identify the amide C=O stretch (~1650–1680 cm⁻¹) and N–H stretch (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z 191.27 for the parent ion) .

Q. How is this compound identified as an impurity in pharmaceutical formulations like Lidocaine?

Methodological Answer:

- HPLC-UV : Separation using a C18 column with a mobile phase of acetonitrile/water (e.g., 60:40 v/v) and detection at 254 nm. Retention time comparison against a reference standard (e.g., Lidocaine Impurity C) .

- LC-MS/MS : Confirm identity via molecular ion ([M+H]⁺ at m/z 191) and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is used to determine bond lengths, angles, and torsion angles. For example, the dihedral angle between the acetamide group and the aromatic ring in N-(2,6-Dimethylphenyl)-2-methyl-acetamide is ~52.86°, with intermolecular N–H···O hydrogen bonds stabilizing the crystal lattice . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. What strategies resolve data contradictions in hydrogen bonding networks of acetamide crystal structures?

Methodological Answer:

- Comparative Analysis : Overlay structures of related derivatives (e.g., N-(2,6-Dimethylphenyl)-2-chloroacetamide) to assess consistency in hydrogen bond geometry (e.g., N–H···O distances of 2.8–3.0 Å) .

- DFT Calculations : Validate experimental bond parameters and electronic environments using density functional theory .

- Disorder Modeling : Address outliers in diffraction data by refining occupancy ratios for disordered atoms .

Q. How do substituents on the phenyl ring influence crystal packing in this compound derivatives?

Methodological Answer:

- Methyl Groups : Enhance hydrophobic interactions, leading to tighter packing (e.g., centroid–centroid distances of 3.8–4.2 Å between aromatic rings) .

- Chloro Substituents : Introduce steric effects, altering dihedral angles (e.g., 82.59° in N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide) and hydrogen-bonding motifs .

- C–H···π Interactions : Stabilize layered structures, as seen in N-(2,6-Dimethylphenyl)-2-methyl-acetamide, where C–H groups interact with adjacent phenyl rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.